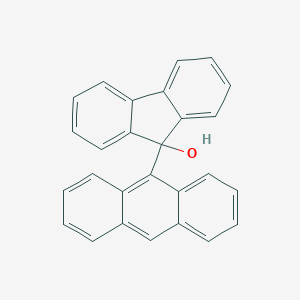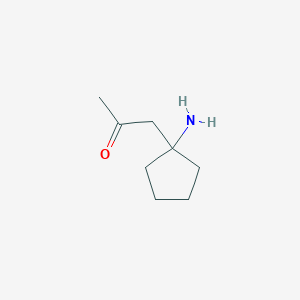
ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate is a quinoline derivative with significant potential in medicinal chemistry. The quinoline scaffold is known for its diverse biological activities, making it a valuable structure in drug development. This compound, with its specific substitutions, offers unique properties that can be exploited in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of a quinoline derivative, followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process, ensuring consistent quality and supply .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions can modify the carbonyl group to form alcohols or carboxylic acids .
Applications De Recherche Scientifique
Ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential drug candidates with antibacterial, antiviral, and anticancer properties.
Biological Studies: The compound can be used to study the mechanisms of action of quinoline derivatives and their interactions with biological targets.
Industrial Applications: It can be utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline scaffold can inhibit the activity of certain enzymes, leading to therapeutic effects. The bromine and chlorine substitutions may enhance the compound’s binding affinity and selectivity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylate
- Ethyl 2,4-bis(quinolin-3-yl)quinoline-3-carboxylate
Uniqueness
Ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the ethyl carboxylate group, makes it a versatile compound for various applications. Its unique structure allows for targeted modifications and the development of new derivatives with enhanced activity and selectivity .
Propriétés
Formule moléculaire |
C12H9BrClNO3 |
|---|---|
Poids moléculaire |
330.56 g/mol |
Nom IUPAC |
ethyl 8-bromo-6-chloro-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H9BrClNO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(14)4-9(10)13/h3-5H,2H2,1H3,(H,15,16) |
Clé InChI |
GYDYNVHKLYQIEC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B13153250.png)


![7-[(4aS,7aS)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13153266.png)






![4-[[(6S)-2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid](/img/structure/B13153317.png)



